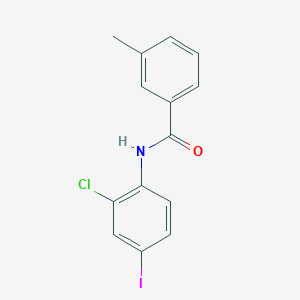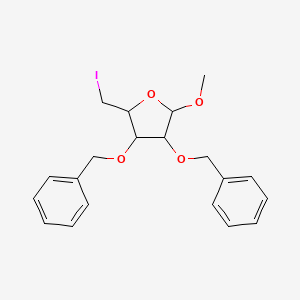
(2S,3R,4R)-3,4-Bis(benzyloxy)-2-(iodomethyl)-5-methoxyoxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-di-O-benzyl-5-deoxy-5-iodo-D-xylofuranoside is a synthetic compound with the molecular formula C20H23IO4 and a molecular weight of 454.3 g/mol. This compound is a derivative of D-xylofuranoside and is characterized by the presence of benzyl and iodine substituents. It is primarily used in the field of antiviral pharmaceutical research.
Preparation Methods
The synthesis of methyl 2,3-di-O-benzyl-5-deoxy-5-iodo-D-xylofuranoside typically involves multiple steps. One common synthetic route starts with the protection of the hydroxyl groups of D-xylofuranoside using benzyl groups. This is followed by the iodination of the 5-deoxy position. Industrial production methods may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality.
Chemical Reactions Analysis
Methyl 2,3-di-O-benzyl-5-deoxy-5-iodo-D-xylofuranoside undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom.
Oxidation Reactions: The benzyl groups can be oxidized to form corresponding benzaldehyde derivatives.
Common reagents used in these reactions include nucleophiles for substitution, reducing agents such as sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2,3-di-O-benzyl-5-deoxy-5-iodo-D-xylofuranoside has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antiviral properties and its interactions with biological molecules.
Medicine: Research focuses on its potential use in antiviral therapies.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 2,3-di-O-benzyl-5-deoxy-5-iodo-D-xylofuranoside involves its interaction with viral components, potentially inhibiting viral replication. The molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with the viral life cycle, thereby reducing viral load.
Comparison with Similar Compounds
Methyl 2,3-di-O-benzyl-5-deoxy-5-iodo-D-xylofuranoside can be compared with other similar compounds such as:
Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside: Another synthetic derivative used in biomedical research.
2,3,5-Tri-O-benzyl-D-ribose: A compound with similar benzyl protection but different functional groups.
The uniqueness of methyl 2,3-di-O-benzyl-5-deoxy-5-iodo-D-xylofuranoside lies in its specific substitution pattern and its potential antiviral properties, which distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H23IO4 |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
2-(iodomethyl)-5-methoxy-3,4-bis(phenylmethoxy)oxolane |
InChI |
InChI=1S/C20H23IO4/c1-22-20-19(24-14-16-10-6-3-7-11-16)18(17(12-21)25-20)23-13-15-8-4-2-5-9-15/h2-11,17-20H,12-14H2,1H3 |
InChI Key |
BTMDXQFGSXFKDC-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(O1)CI)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



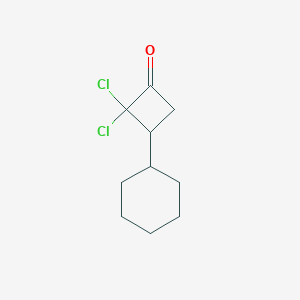
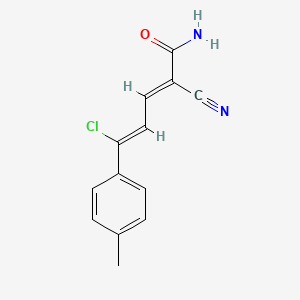
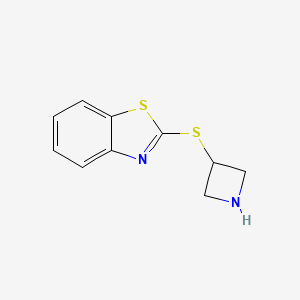
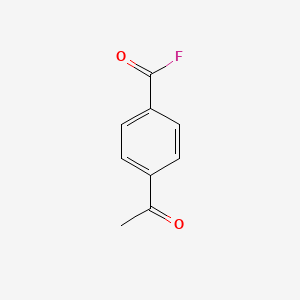

![Propanoic acid, 3-chloro-2,2-dimethyl-, 4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenyl ester](/img/structure/B12085402.png)

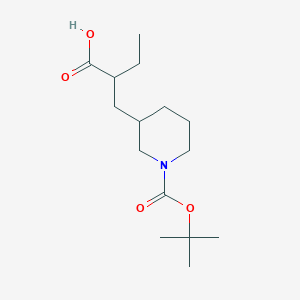
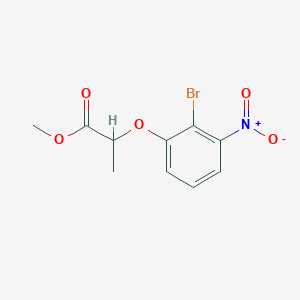
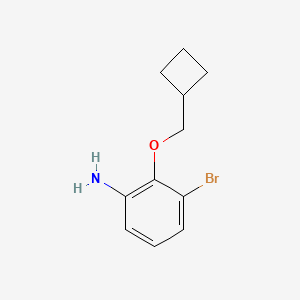
![5-acetamido-2-[1-[3-acetamido-6-[1-[3-acetamido-6-(5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl)oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12085423.png)
